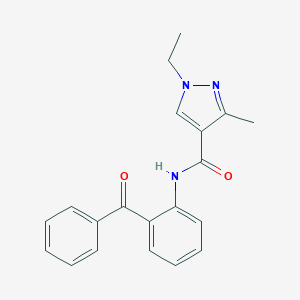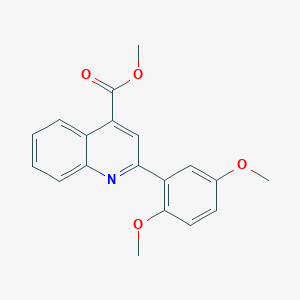
N-(2-benzoylphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-benzoylphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide, commonly known as BML-210, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme and has shown promising results in the treatment of various inflammatory conditions.
Wirkmechanismus
BML-210 selectively inhibits the N-(2-benzoylphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide enzyme by binding to its active site and preventing the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of pro-inflammatory prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
BML-210 has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce the growth and proliferation of cancer cells in vitro. However, further studies are needed to determine its efficacy in humans.
Vorteile Und Einschränkungen Für Laborexperimente
BML-210 is a useful tool for studying the role of N-(2-benzoylphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide in various inflammatory conditions. Its selective inhibition of this compound allows for the study of its specific effects on inflammation and pain without affecting the production of other important prostaglandins. However, its use is limited by its low solubility in water, which can make it difficult to administer in some experiments.
Zukünftige Richtungen
There are several potential future directions for the study of BML-210. One area of interest is its potential use in the treatment of Alzheimer's disease. N-(2-benzoylphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide has been implicated in the development of Alzheimer's disease, and BML-210's ability to selectively inhibit this enzyme makes it a promising candidate for further study. Another area of interest is the development of more soluble derivatives of BML-210, which could improve its efficacy and ease of administration in lab experiments.
Synthesemethoden
The synthesis of BML-210 involves a series of chemical reactions that result in the formation of the final compound. The first step involves the reaction of 2-benzoylphenylhydrazine with ethyl acetoacetate to form 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid hydrazide. This intermediate compound is then reacted with acetic anhydride to form the acetylated derivative, which is further reacted with benzoyl chloride to yield BML-210.
Wissenschaftliche Forschungsanwendungen
BML-210 has been extensively studied for its potential therapeutic applications in various inflammatory conditions such as arthritis, cancer, and Alzheimer's disease. It has been shown to selectively inhibit the N-(2-benzoylphenyl)-1-ethyl-3-methyl-1H-pyrazole-4-carboxamide enzyme, which is responsible for the production of pro-inflammatory prostaglandins. By inhibiting this enzyme, BML-210 can reduce inflammation and pain associated with these conditions.
Eigenschaften
Molekularformel |
C20H19N3O2 |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
N-(2-benzoylphenyl)-1-ethyl-3-methylpyrazole-4-carboxamide |
InChI |
InChI=1S/C20H19N3O2/c1-3-23-13-17(14(2)22-23)20(25)21-18-12-8-7-11-16(18)19(24)15-9-5-4-6-10-15/h4-13H,3H2,1-2H3,(H,21,25) |
InChI-Schlüssel |
QYENEJZFFZRKRV-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CCN1C=C(C(=N1)C)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B280266.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280268.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B280270.png)
![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone](/img/structure/B280274.png)
![6-Amino-4-(3,5-dimethyl-1-phenyl-4-pyrazolyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280275.png)
![6-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B280276.png)
![3-[(1-ethyl-1H-benzimidazol-2-yl)amino]-1-(2-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B280277.png)
![ethyl 2-[(2-{4-nitro-1H-pyrazol-1-yl}propanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280278.png)
![3-chloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B280282.png)
![ethyl 2-{[(1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B280283.png)
![2-Amino-1-(2-fluorophenyl)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B280285.png)

![2-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione](/img/structure/B280287.png)
![(E)-methyl 2-(furan-3-ylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B280290.png)
